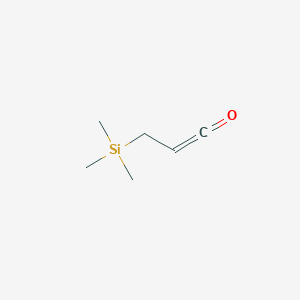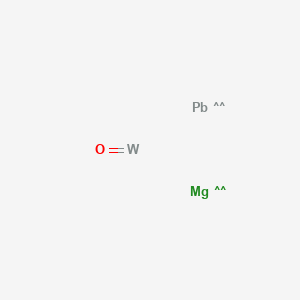
Pubchem_71400220
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubchem_71400220 is a chemical compound listed in the PubChem database, a public repository for information on small molecules and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71400220 involves specific reaction conditions and reagents. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane . Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These reactions typically require controlled environments to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of advanced technologies and equipment ensures the efficient and safe production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pubchem_71400220 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include polymethylhydrosiloxane and lithium aluminium hydride . The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reduction of tributyltin oxide with polymethylhydrosiloxane produces tributyltin hydride .
Applications De Recherche Scientifique
Pubchem_71400220 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Pubchem_71400220 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions. The exact molecular targets and pathways involved may vary based on the specific application and research focus .
Comparaison Avec Des Composés Similaires
Pubchem_71400220 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Tributyltin hydride: Known for its use as a hydrogen donor in organic synthesis.
Trimethylsilyl: Used in various chemical reactions and synthesis processes.
These compounds share some similarities with this compound but also have distinct properties and applications that set them apart.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
60842-64-0 |
|---|---|
Formule moléculaire |
MgOPbW |
Poids moléculaire |
431 g/mol |
InChI |
InChI=1S/Mg.O.Pb.W |
Clé InChI |
ZMEYPISLGFELHB-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Mg].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


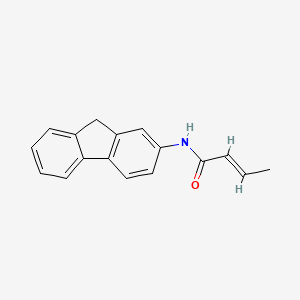
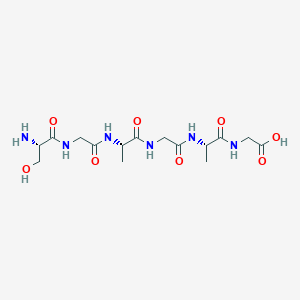
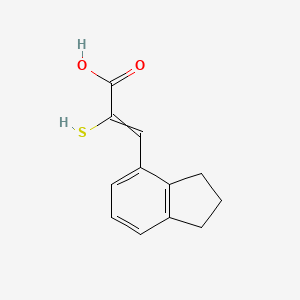
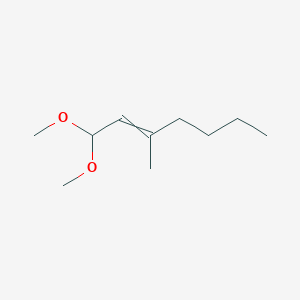
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
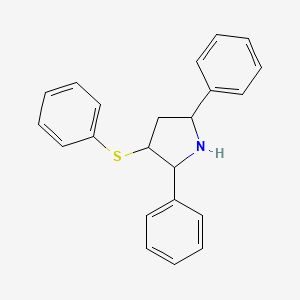
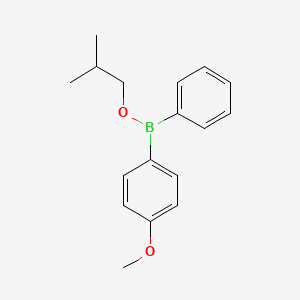
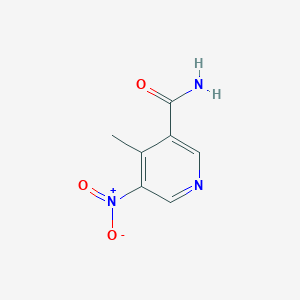

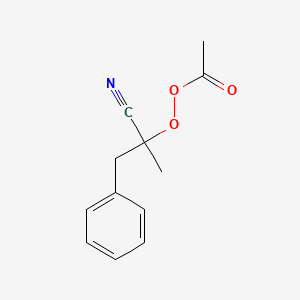
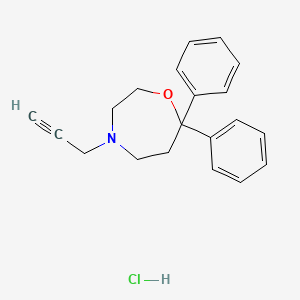
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)

